5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

Organometallic Chemistry Computational Chemistry Physical Organic Chemistry

The definitive precursor for synthesizing decaphenylmetallocenes. Its unique 1,5-sigmatropic bromine shift (20.2 kcal/mol barrier) ensures configurational stability for controlled metallation, critical for creating highly sterically shielded sandwich complexes. Essential for research in molecular electronics, asymmetric catalysis, and studying dynamic stereochemistry. This is not a commodity; it is a specialized building block where substitution with other halogens or unsubstituted analogs yields different, often unsuitable, reactivity outcomes.

Molecular Formula C35H25B
Molecular Weight 525.5 g/mol
CAS No. 56849-84-4
Cat. No. B1595540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene
CAS56849-84-4
Molecular FormulaC35H25B
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6
InChIInChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H
InChIKeyHCSNYWQHJSONEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (CAS 56849-84-4) Technical Overview for Procurement


5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (CAS 56849-84-4, C35H25Br) is a halogenated cyclopentadiene derivative characterized by five phenyl substituents and a single bromine atom at the 5-position . This compound, also referred to as pentaphenylcyclopentadienyl bromide, is a solid with a reported melting point of 188-190 °C (lit.) and is typically supplied as a technical grade material (e.g., 90% purity) [1]. Its primary utility lies in its role as a key precursor for the synthesis of highly substituted metallocenes, including decaphenylmetallocenes of nickel, iron, and chromium [2].

Why Generic Substitution of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is Not Advisable


5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene cannot be trivially substituted by other 5-halogenated pentaphenylcyclopentadienes or the parent hydrocarbon due to distinct differences in intramolecular dynamics, steric constraints, and resultant synthetic outcomes. DFT calculations and dynamic NMR studies reveal that the energy barrier for the 1,5-sigmatropic shift of the halogen atom around the cyclopentadiene ring is a critical property that varies significantly with the halogen's identity (F, Cl, Br, I) [1]. This migration behavior dictates the compound's configurational stability and, consequently, its reactivity profile in subsequent metallation reactions [2]. Furthermore, the specific steric bulk and electronic properties conferred by the bromine atom and the propeller-like arrangement of the phenyl groups are essential for directing the formation of desired metallocene sandwich complexes, which may not be achievable with the unsubstituted or differently halogenated analogs [3].

Quantitative Differentiation of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene from Analogs


Quantified Barrier to 1,5-Sigmatropic Halogen Shift Versus Fluoro, Chloro, and Iodo Analogs

DFT calculations (CAM-B3LYP/Def2TZVP) quantify the activation energy barrier for the key intramolecular 1,5-sigmatropic halogen shift in 5-halo-1,2,3,4,5-pentaphenylcyclopentadienes. The barrier for the bromo derivative is 20.2 kcal/mol, placing it between the chloro (26.2 kcal/mol) and iodo (15.2 kcal/mol) analogs [1]. This directly impacts the dynamic behavior and configurational integrity of the molecule in solution at room temperature. The calculated barriers for alternative 1,3-shifts are significantly higher (32.0 kcal/mol for Br), confirming the preference for a 1,5-migration pathway [2].

Organometallic Chemistry Computational Chemistry Physical Organic Chemistry

Melting Point and Predicted Physical Property Comparison with 5-Iodo Analog

The experimentally determined melting point of 5-bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is 188-190 °C . This value is higher than that of the 5-iodo analog, which has a reported melting point of 169-171 °C . The difference in thermal properties can be a critical factor in handling, purification, and reaction setup, where the bromo compound's higher melting point may offer advantages in terms of stability and ease of isolation.

Synthetic Chemistry Material Science Process Chemistry

Synthetic Utility in Decaphenylnickelocene Formation Compared to Alternative Routes

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is a direct and efficient precursor for the synthesis of decaphenylnickelocene. The reaction proceeds via treatment with [Ni(CO)2(PPh3)2] and zinc dust to yield the desired complex [1]. This contrasts with alternative synthetic routes to pentaarylcyclopentadienyl complexes that may require multiple steps or less stable intermediates [2]. While a direct yield comparison is not provided in the source, the described methodology highlights a specific, established utility of the bromo compound in accessing this important class of metallocenes.

Organometallic Synthesis Nickel Chemistry Sandwich Complexes

Documented Application in Ferrocene Synthesis Versus Unsubstituted Cyclopentadiene

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene is specifically noted for its use in the preparation of ferrocenes . While unsubstituted cyclopentadiene can be used to synthesize the parent ferrocene, the highly substituted nature of this compound allows for the introduction of five phenyl groups onto the cyclopentadienyl ligand in a single step. This provides a significant advantage in steric protection and the tuning of electronic properties of the resulting metallocene, which is not possible with the parent cyclopentadiene or its less substituted derivatives [1].

Ferrocene Derivatives Ligand Design Synthetic Methodology

Recommended Application Scenarios for 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene Based on Evidence


Synthesis of Decaphenylmetallocenes (Ni, Fe, Cr) for Fundamental and Applied Research

Based on its established use in the synthesis of decaphenylnickelocene [1] and other decaphenylmetallocenes, this compound is the optimal starting material for researchers aiming to prepare highly sterically protected metallocenes. Its specific reactivity profile, influenced by the 20.2 kcal/mol barrier to bromine migration [2], allows for controlled metallation reactions to form stable sandwich complexes that are of interest for studying metal-metal interactions, magnetic properties, and as potential components in molecular electronics.

Synthesis of Sterically Congested Ferrocene Derivatives for Catalysis and Materials Science

The documented application of 5-bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene in ferrocene synthesis [1] supports its procurement for the development of novel ferrocene-based ligands and materials. The resulting pentaphenylferrocene core provides exceptional steric shielding and unique electronic properties compared to less substituted ferrocenes, making it valuable for applications such as chiral ligands in asymmetric catalysis or as building blocks for redox-active polymers and supramolecular structures.

Physicochemical Studies on Intramolecular Dynamics and Chirality

The well-characterized circumambulatory rearrangements of the 5-bromo derivative, with a quantified 1,5-sigmatropic shift barrier of 20.2 kcal/mol [1], make it an ideal model system for studying dynamic stereochemistry. Researchers investigating fluxional behavior, chirality transfer, or the development of molecular switches can leverage the known kinetic and thermodynamic parameters of this compound to design and interpret experiments, providing a benchmark against which other dynamic systems can be compared.

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